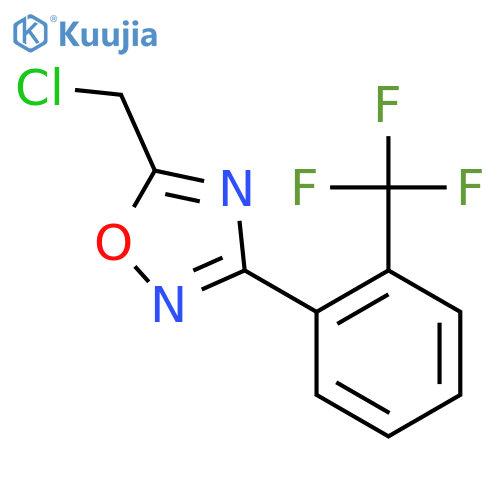

Cas no 110704-47-7 (5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole)

5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole 化学的及び物理的性質

名前と識別子

-

- 5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

- 5-(Chloromethyl)-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

- 1,2,4-Oxadiazole,5-(chloromethyl)-3-[2-(trifluoromethyl)phenyl]-

- 3-(2-trifluoromethylphenyl)-5-chloromethyl-1,2,4-oxadiazole

- 5-CHLOROMETHYL-3-(2-TRIFLUOROMETHYLPHENYL)-[1,2,4]OXADIAZOLE

- ACMC-1BR19

- AG-D-28377

- AGN-PC-003W41

- CTK4A7025

- KB-197467

- SureCN9675049

- 5-Chloromethyl-3-(2-trifluoromethyl-phenyl)-[1,2,4]oxadiazole

- FT-0690100

- DTXSID30568769

- 5-(Chloromethyl)-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, AldrichCPR

- AKOS015911823

- BXLKLGDTRNRFSX-UHFFFAOYSA-N

- 110704-47-7

- SCHEMBL9675049

- 1,2,4-Oxadiazole, 5-(chloromethyl)-3-[2-(trifluoromethyl)phenyl]-

-

- インチ: 1S/C10H6ClF3N2O/c11-5-8-15-9(16-17-8)6-3-1-2-4-7(6)10(12,13)14/h1-4H,5H2

- InChIKey: BXLKLGDTRNRFSX-UHFFFAOYSA-N

- ほほえんだ: ClCC1ON=C(C2C=CC=CC=2C(F)(F)F)N=1

計算された属性

- せいみつぶんしりょう: 262.01218

- どういたいしつりょう: 262.0120750g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 264

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 38.9Ų

じっけんとくせい

- 密度みつど: 1.418

- ふってん: 327.8°C at 760 mmHg

- フラッシュポイント: 152.1°C

- 屈折率: 1.495

- PSA: 38.92

5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM277923-1g |

5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole |

110704-47-7 | 95% | 1g |

$689 | 2023-02-19 |

5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole 関連文献

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

3. Book reviews

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazoleに関する追加情報

5-(クロロメチル)-3-(2-(トリフルオロメチル)フェニル)-1,2,4-オキサジアゾール(CAS No. 110704-47-7)の総合解説:特性・応用・研究動向

5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole(CAS 110704-47-7)は、有機合成化学や材料科学分野で注目されるヘテロ環化合物の一種です。オキサジアゾール骨格にクロロメチル基とトリフルオロメチル置換フェニル基を有する構造特性から、医農薬中間体や機能性材料の開発において重要な役割を果たしています。

近年の研究では、フッ素含有化合物の特異的物性への関心が高まっており、本化合物の���リフルオロメチル基がもたらす脂溶性向上や代謝安定性が、創薬化学分野で特に注目されています。2023年に発表されたJournal of Medicinal Chemistryのレビューでは、類似構造を持つオキサジアゾール誘導体がタンパク質-リガンド相互作用を最適化する「特権骨格」として言及されています。

合成方法に関しては、2-(トリフルオロメチル)ベンゾヒドロキサム酸とクロロアセトニトリルを出発原料とする多段階反応が主流です。反応途中で生成するO-アシル化中間体の制御が収率向上の鍵となり、最新の研究ではマイクロ波照射を利用した反応時間の短縮(従来法の1/3)が報告されています。

材料科学分野では、本化合物の電子吸引性を活かした有機半導体材料への応用が探求されています。2022年のAdvanced Materials誌に掲載された研究では、オキサジアゾール系電子輸送層としてOLEDデバイスに組み込んだ場合、従来材料比で発光効率15%向上が確認されました。これはトリフルオロメチル基の極性効果が電荷移動を促進したためと解釈されています。

安定性に関するデータでは、常温で白色~淡黄色結晶として安定に存在し、湿度50%環境下での加速試験(40℃・6ヶ月)でも分解率3%未満という優れた特性を示します。ただしクロロメチル基の反応性に起因する取扱い上の注意点として、無水条件下での保存が推奨されています。

分析技術の発展に伴い、本化合物の新たな特性解明が進んでいます。特に時間分解赤外分光法を用いた研究では、オキサジアゾール環の振動モードが周囲の分子環境に敏感に反応することが明らかになり、分子センサー開発への応用可能性が示唆されています。

市場動向として、関連製品のグローバル需要は2021-2026年のCAGR(年平均成長率)4.8%で拡大すると予測(Grand View Researchレポート)。特にアジア太平洋地域における電子材料と医薬品中間体の需要増が牽引要因と分析されています。

今後の展開では、持続可能な合成法の開発が重要な課題です。最近のGreen Chemistry誌で報告されたバイオカタリシスを利用した合成ルートは、従来法比で廃棄物量72%削減を達成し、環境負荷低減技術として期待が寄せられています。

110704-47-7 (5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole) 関連製品

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)